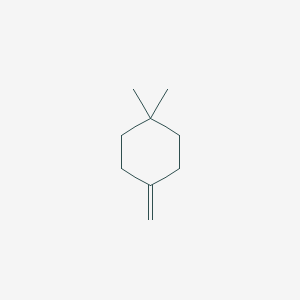

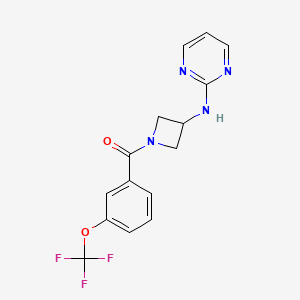

3-乙酰氨基-1-苯并噻吩-2-甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Thiophene derivatives, such as “Methyl 3-acetamido-1-benzothiophene-2-carboxylate”, can be synthesized using various methods. One approach involves the heterocyclization of different substrates . Another method involves a one-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides . This process synthesizes a wide range of 3-substituted benzothiophenes from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .科学研究应用

Medicinal Chemistry: Anticancer Properties

Thiophene derivatives, such as Methyl 3-acetamido-1-benzothiophene-2-carboxylate, have been studied for their potential anticancer properties. These compounds can be designed to target specific pathways involved in cancer cell proliferation and survival .

Organic Electronics: Semiconductors

The benzothiophene moiety is integral in the development of organic semiconductors. Its incorporation into compounds can enhance the performance of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Material Science: Corrosion Inhibitors

In material science, thiophene derivatives are used as corrosion inhibitors. They protect metals and alloys from corrosive processes, which is crucial in extending the life of materials used in various industries .

Pharmaceutical Applications: Anti-inflammatory Agents

Compounds with a thiophene ring have shown anti-inflammatory effects. They can be synthesized to create drugs that reduce inflammation in conditions such as arthritis .

Antimicrobial Activity

Thiophene-based compounds exhibit antimicrobial properties, making them candidates for developing new antibiotics to combat resistant bacterial strains .

Chemical Synthesis: Cross-Coupling Reactions

Methyl 3-acetamido-1-benzothiophene-2-carboxylate can be used in cross-coupling reactions facilitated by copper catalysis. This process is vital for creating a variety of heterocyclic compounds with potential applications in drug discovery and material science .

Photovoltaic Applications: Solar Cells

Benzothiophene derivatives are also utilized in the fabrication of dye-sensitized solar cells (DSSCs) and organic photovoltaics (OPVs), serving as an alternative to traditional fullerene-based acceptors .

Biological Activities: Tubulin Polymerization Inhibitors

Recent studies have evaluated benzothiophene derivatives as inhibitors of tubulin polymerization, which is a promising approach for the treatment of certain types of cancer .

作用机制

Target of Action

Methyl 3-acetamido-1-benzothiophene-2-carboxylate is a benzothiophene-based compound . Benzothiophene-based compounds have been shown to target acetylcholinesterase (AChE) . AChE is an enzyme that breaks down acetylcholine, a neurotransmitter crucial for maintaining memory functions .

Mode of Action

This compound inhibits AChE, leading to an accumulation of acetylcholine in the synapse . This enhances cholinergic transmission, which can alleviate memory functions in Alzheimer’s disease patients .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting AChE, the compound prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter . This can enhance the transmission of signals in the cholinergic pathway, which is involved in memory and learning .

Pharmacokinetics

Similar benzothiophene-based compounds have shown promising in vivo evaluations . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

The inhibition of AChE by this compound leads to an enhancement of cholinergic transmission . This can result in improved memory functions, particularly in the context of neurodegenerative diseases like Alzheimer’s .

属性

IUPAC Name |

methyl 3-acetamido-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3S/c1-7(14)13-10-8-5-3-4-6-9(8)17-11(10)12(15)16-2/h3-6H,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBMJKDLUNBJHDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(SC2=CC=CC=C21)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-acetamido-1-benzothiophene-2-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

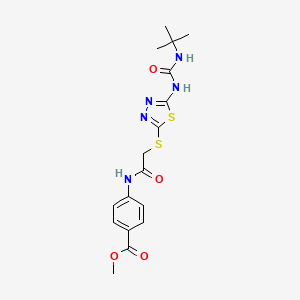

![Methyl 2-(2,4-dimethyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-6-yl)acetate](/img/structure/B2876718.png)

![Ethyl 5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2876721.png)

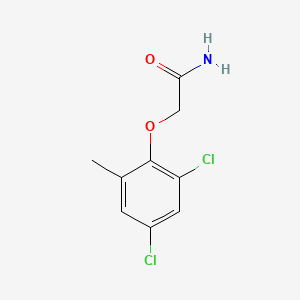

![(2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B2876722.png)

![5-Chloro-1-methyl-3-phenyl-4-[(4-propan-2-ylphenyl)sulfanylmethyl]pyrazole](/img/structure/B2876725.png)

![3-[(4-chlorophenyl)(morpholin-4-yl)methyl]-2-phenyl-1H-indol-1-ol](/img/structure/B2876727.png)

![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenethylacetamide](/img/structure/B2876735.png)

![(2Z)-8-(2,4-dimethoxyphenyl)-2-(pyridin-3-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one](/img/structure/B2876738.png)